molecular formula C21H26N2O2 B1673752 Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)- CAS No. 559-51-3

Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)-

Cat. No.: B1673752
CAS No.: 559-51-3
M. Wt: 338.4 g/mol
InChI Key: IYLRRIUNGGQRTN-KDJJVYBXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)- involves a sequence of cascade reactions. One reported method includes an 8-step synthesis using readily available and inexpensive reagents and catalysts . Key steps in the synthesis include organocatalytic Michael-aldol condensation, a multistep anionic Michael-S_N2 cascade reaction, and a Mannich reaction interrupted Fischer indolization . Optimized reaction conditions, such as using dioxane at room temperature with 2 mol% catalyst, have been reported to yield the chiral building block in high yield and enantiomeric excess .

Industrial Production Methods: Industrial production methods for Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)- are not well-documented in the literature. the synthetic routes developed in academic research can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Properties

IUPAC Name

methyl (1R,9R,16R,18R)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-25-17(24)15-13-19-7-4-11-23-12-10-20(18(19)23)14-5-2-3-6-16(14)22-21(15,20)9-8-19/h2-3,5-6,15,18,22H,4,7-13H2,1H3/t15-,18?,19+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLRRIUNGGQRTN-GKCDKPGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC23CCCN4C2C5(C1(CC3)NC6=CC=CC=C65)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@]23CCCN4C2[C@@]5([C@]1(CC3)NC6=CC=CC=C65)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

559-51-3
Record name Kopsinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)-
Reactant of Route 2
Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)-
Reactant of Route 3
Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)-
Reactant of Route 4
Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)-
Reactant of Route 5
Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)-
Reactant of Route 6
Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)-

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